molecular formula C15H13BrN2O3 B11265942 5-bromo-N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide

5-bromo-N-(1-ethyl-2-oxoindolin-5-yl)furan-2-carboxamide

Cat. No.: B11265942
M. Wt: 349.18 g/mol
InChI Key: CIWRYUNKQDRIOG-UHFFFAOYSA-N
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Description

5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a brominated indole moiety fused with a furan carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects such as cell cycle arrest or apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated indole derivatives and furan carboxamides, such as:

  • 5-BROMO-1H-INDOLE-2-CARBOXAMIDE
  • 5-BROMO-2-FURAN-CARBOXAMIDE
  • 5-BROMO-1-ETHYL-2-OXO-INDOLE

Uniqueness

What sets 5-BROMO-N-(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)FURAN-2-CARBOXAMIDE apart is its unique combination of the brominated indole and furan carboxamide moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs[5][5].

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

5-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C15H13BrN2O3/c1-2-18-11-4-3-10(7-9(11)8-14(18)19)17-15(20)12-5-6-13(16)21-12/h3-7H,2,8H2,1H3,(H,17,20)

InChI Key

CIWRYUNKQDRIOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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